molecular formula C8H10N2OS B2713004 N-(4-methylthiazol-2-yl)cyclopropanecarboxamide CAS No. 354547-70-9

N-(4-methylthiazol-2-yl)cyclopropanecarboxamide

Cat. No. B2713004
M. Wt: 182.24
InChI Key: GIYRRJHUWWDMQH-UHFFFAOYSA-N
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Patent
US08268818B2

Procedure details

To a solution of 4-methylthiazol-2-amine (20.4 g) in pyridine (80 ml) under an ice bath was added dropwise cyclopropanecarbonyl chloride (19.7 ml) and the resulting reaction was stirred at room temperature (RT) overnight. A half volume of pyridine was removed using a rotary evaporator to afford a residue, to which water (100 ml) was added. Filtration, washing with water (3×100 ml) and drying under vacuum afforded N-(4-methylthiazol-2-yl)cyclopropanecarboxamide as a white solid (29.92 g).
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
19.7 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]([NH2:7])[S:5][CH:6]=1.[CH:8]1([C:11](Cl)=[O:12])[CH2:10][CH2:9]1.O>N1C=CC=CC=1>[CH3:1][C:2]1[N:3]=[C:4]([NH:7][C:11]([CH:8]2[CH2:10][CH2:9]2)=[O:12])[S:5][CH:6]=1

Inputs

Step One
Name
Quantity
20.4 g
Type
reactant
Smiles
CC=1N=C(SC1)N
Name
Quantity
19.7 mL
Type
reactant
Smiles
C1(CC1)C(=O)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature (RT) overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction
CUSTOM
Type
CUSTOM
Details
A half volume of pyridine was removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to afford a residue
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
washing with water (3×100 ml)
CUSTOM
Type
CUSTOM
Details
drying under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1N=C(SC1)NC(=O)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 29.92 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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